

Zgwatiniib: A Comparative Analysis of c-MET Phosphorylation Inhibition

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Compound of Interest

Compound Name: Zgwatiniib

Cat. No.: B610918

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Zgwatiniib**'s Performance Against Leading c-MET Inhibitors.

This guide provides a comprehensive comparison of **Zgwatiniib**'s efficacy in inhibiting c-MET phosphorylation against other established c-MET inhibitors, namely Crizotinib, Cabozantinib, and Capmatinib. The data presented is collated from publicly available research to facilitate an informed evaluation of these compounds for research and development purposes.

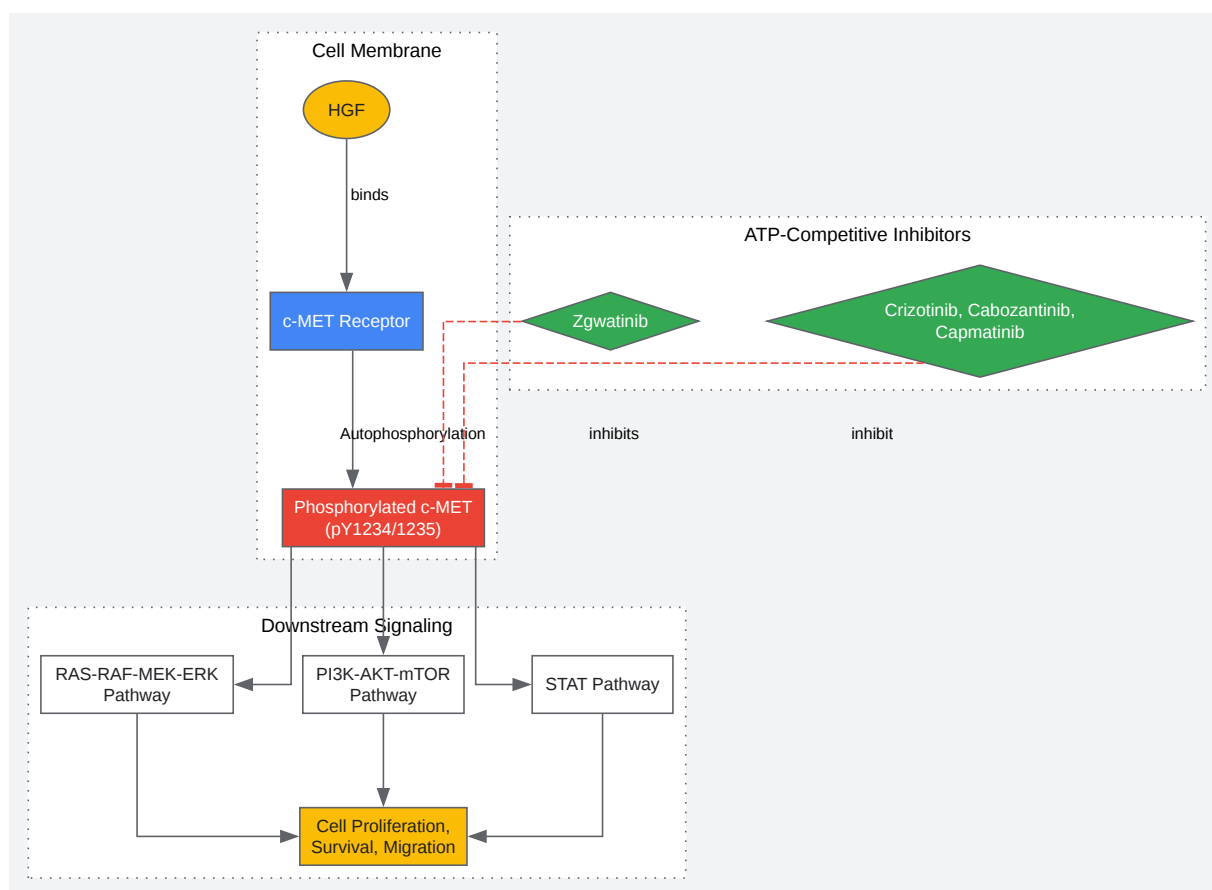
Quantitative Comparison of Inhibitory Activity

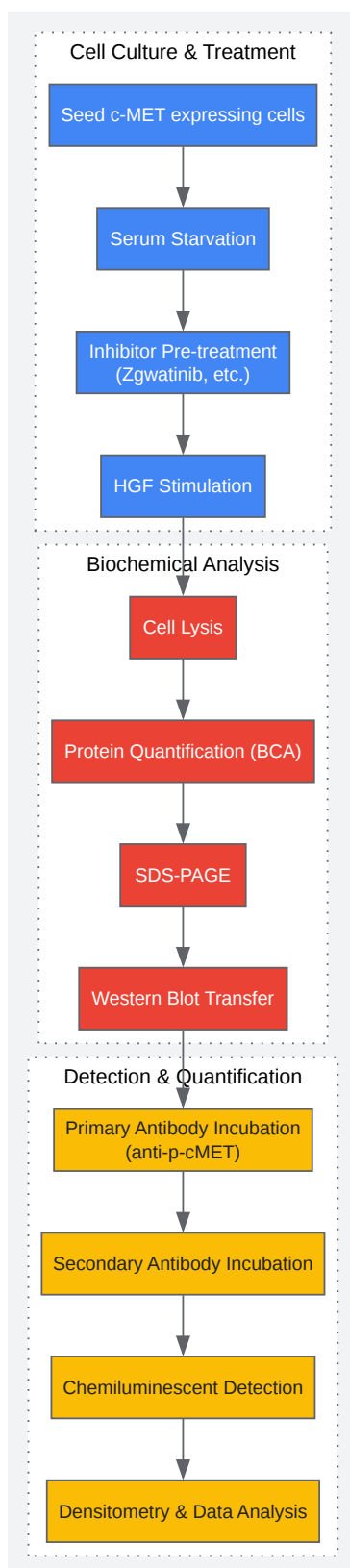
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Zgwatiniib** and its alternatives against c-MET. Lower IC₅₀ values indicate greater potency. It is important to note that experimental conditions can vary between studies, and these values should be considered in the context of the specific assays in which they were generated.

Compound	IC50 (nM)	Assay Type	Reference
Zgwatiniib (SOMG-833)	0.93	Kinase Assay	[1][2]
Capmatinib (INCB28060)	0.13	Cell-free Assay	[3]
0.3 - 0.7	Cell-based Assay	[4]	
Cabozantinib (XL184)	1.3	Cell-free Assay	[5]
Crizotinib (PF-02341066)	8	Kinase Assay	[6][7]
5 - 20	Cell-based c-Met Phosphorylation Assay	[6][7]	

c-MET Signaling Pathway and Inhibitor Action

The diagram below illustrates the c-MET signaling pathway and the points at which **Zgwatiniib** and other ATP-competitive inhibitors exert their effects. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates on key tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. **Zgwatiniib** and the compared inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.





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